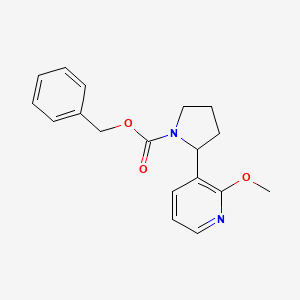

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

Description

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a 2-methoxy-substituted pyridine ring at the 3-position of the pyrrolidine scaffold. This structure is characterized by a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen, which enhances stability during synthetic processes. The 2-methoxy group on the pyridine ring introduces steric and electronic effects that influence molecular interactions, making it relevant in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C18H20N2O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H20N2O3/c1-22-17-15(9-5-11-19-17)16-10-6-12-20(16)18(21)23-13-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12-13H2,1H3 |

InChI Key |

ZRXYPWDEDCZTEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-methoxypyridine-3-carboxylic acid with pyrrolidine and benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxypyridine moiety contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Pyridine/Pyrrolidine Scaffolds

Compound SI-43

- Structure: Benzyl (2R,3R)-3-(4-methoxyphenyl)-2-[(quinolin-8-yl)carbamoyl]pyrrolidine-1-carboxylate .

- Key Differences: A quinolin-8-yl carbamoyl group replaces the pyridine ring. Additional 4-methoxyphenyl substituent on the pyrrolidine.

- The carbamoyl group introduces hydrogen-bonding capability, which is absent in the target compound.

Benzyl 2-(6-Ethoxypyridin-3-yl)Pyrrolidine-1-Carboxylate

- CAS : 39940-88-0 .

- Key Differences :

- Ethoxy group at the pyridine 6-position vs. methoxy at 2-position.

- Steric hindrance at the 6-position may limit rotational freedom compared to the 2-methoxy analog.

3-(1-Benzylpyrrolidin-3-yl)-2-Methoxy-5-Methylpyridine

- CAS : 1228666-00-9 .

- Key Differences :

- Pyrrolidine is attached to the pyridine via a methylene bridge.

- Additional methyl group at the pyridine 5-position.

- The altered connectivity may affect conformational flexibility.

Analogs with Heterocyclic Modifications

(S)-Benzyl 2-((3-Bromo-4,5-Dihydroisoxazol-5-yl)Methylcarbamoyl)Pyrrolidine-1-Carboxylate

- Structure : Features a dihydroisoxazole ring .

- Key Differences :

- Dihydroisoxazole replaces pyridine.

- Bromine atom at the 3-position.

- Implications : The bromine increases electrophilicity, enabling nucleophilic substitution reactions. The dihydroisoxazole’s strained ring may enhance reactivity in catalytic processes.

Benzyl (S)-2-(4-Oxo-4H-Benzo[d][1,3]Oxazin-2-yl)Pyrrolidine-1-Carboxylate (Compound 83)

- Structure: Contains a benzooxazinone fused ring .

- Key Differences: Benzooxazinone replaces pyridine.

Analogs with Different Protecting Groups

tert-Butyl 3-((5-Bromo-3-(Dimethoxymethyl)Pyridin-2-yloxy)Methyl)Pyrrolidine-1-Carboxylate

- Structure : tert-Butyl ester instead of benzyl .

- Key Differences :

- tert-Butyl group provides greater steric protection.

- Dimethoxymethyl and bromine substituents on pyridine.

- Implications : The tert-butyl group enhances metabolic stability but increases molecular weight (MW = 429.3 g/mol vs. ~326 g/mol for the target compound).

Physicochemical Comparison

*Estimated using fragment-based methods.

Biological Activity

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 1352534-98-5) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring attached to a methoxypyridine moiety and a benzyl group linked to the carboxylate. Its molecular formula is with a molecular weight of 326.39 g/mol. The presence of the methoxy group enhances its hydrogen bonding capabilities, which may contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially modulating metabolic pathways that are relevant for various diseases.

- Receptor Binding : It shows potential for binding to various receptors, which could lead to therapeutic applications in treating neurological disorders and other conditions .

The mechanism by which this compound exerts its effects likely involves interactions with molecular targets that modulate biological pathways. The methoxy group is particularly crucial as it enhances the compound's ability to form hydrogen bonds, thereby increasing its binding affinity for target proteins.

Comparative Biological Activity

To better understand the compound's effectiveness, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activity of this compound against related compounds:

| Compound Name | CAS No. | Enzyme Inhibition | Receptor Binding | Therapeutic Potential |

|---|---|---|---|---|

| This compound | 1352534-98-5 | Moderate | High | Neurological Disorders |

| Related Compound A | CAS No. XXXXXX | High | Moderate | Antipsychotic |

| Related Compound B | CAS No. YYYYYY | Low | High | Analgesic |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuroleptic Activity : A study on related pyrrolidine derivatives demonstrated enhanced neuroleptic activity compared to traditional treatments like metoclopramide. The introduction of benzyl groups significantly increased activity levels, suggesting that structural modifications can lead to improved pharmacological profiles .

- Therapeutic Applications : Investigations into receptor binding suggest that this compound could be utilized in developing treatments for psychosis and other neurological conditions due to its favorable binding characteristics and low side-effect profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.